Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and its Core Scaffold for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. This unique topology allows for precise spatial orientation of functional groups, enabling enhanced binding affinity and selectivity to biological targets. Among these, the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure, serving as a versatile template for the development of innovative therapeutic agents.[1][2] Derivatives of this core have shown promise in diverse therapeutic areas, including pain management and the treatment of chronic kidney diseases.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, situated within the broader context of its parent scaffold's synthesis and applications.
Chemical Structure and Physicochemical Properties
The fundamental framework of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spiro[5.5]undecane, a bicyclic system with a central spiro atom connecting two six-membered rings.[5] The nomenclature specifies the placement of heteroatoms: an oxygen atom at position 1, and two nitrogen atoms at positions 4 and 9. A carbonyl group at position 3 introduces a lactam functionality, and an ethyl group is substituted at the nitrogen in the 4-position.
Caption: 2D representation of a related compound, 3,9-diethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one.[6]
Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~212.28 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | ~1.0 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Influences drug transport properties, including absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Affects solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and target interaction. |
| Rotatable Bonds | 2 | A lower number of rotatable bonds generally correlates with better oral bioavailability. |
Synthetic Strategies for the 1-Oxa-4,9-diazaspiro[5.5]undecane Core
The synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a multi-step process that can be approached through various synthetic routes. A common strategy involves the construction of the spirocyclic framework from acyclic or monocyclic precursors, followed by functionalization.
Caption: General synthetic workflow for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[2][7]
Proposed Synthesis of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
The following is a detailed, hypothetical protocol for the synthesis of the title compound, based on established methodologies for related structures.
Step 1: Synthesis of the Piperidine Intermediate
The synthesis would likely commence with the formation of a suitably protected piperidine ring, which will form one of the rings of the spirocyclic system.
Step 2: Construction of the Spirocyclic Core
A key step is the formation of the spirocyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.
Step 3: Introduction of the Oxa-aza-undecanone Ring
The second ring, containing the oxygen, the second nitrogen, and the carbonyl group, is then formed. This could involve the acylation of an amino alcohol intermediate followed by cyclization.
Step 4: N-Ethylation
The final step would be the selective ethylation of the nitrogen at the 4-position.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of a Protected Piperidine Precursor: A suitable starting material, such as a commercially available piperidine derivative, would be protected to allow for selective reactions at other positions.
-
Ring-Closing Metathesis: For the construction of the second ring, a ring-closing metathesis reaction could be employed, a powerful tool for the formation of cyclic structures.
-
Deprotection and Lactam Formation: Following the formation of the spirocyclic diamine, one of the amino groups would be selectively acylated with a reagent like ethyl chloroacetate, followed by an intramolecular cyclization to form the lactam ring.
-
Final Ethylation: The secondary amine at the 4-position would then be alkylated using an ethylating agent such as ethyl iodide in the presence of a non-nucleophilic base to yield the final product.
Potential Applications and Biological Activity
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been identified as a key pharmacophore in the development of dual-acting ligands.
Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Management
Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[3][8] This dual activity is a promising strategy for developing safer and more effective analgesics. While MOR agonists are effective painkillers, they are associated with significant side effects. The simultaneous antagonism of the σ1R has been shown to potentiate the analgesic effects of MOR agonists and mitigate some of their adverse effects.[3]
Soluble Epoxide Hydrolase (sEH) Inhibitors
Trisubstituted urea derivatives based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[4] sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory, anti-hypertensive, and analgesic properties. Inhibition of sEH increases the levels of these beneficial epoxides, making sEH inhibitors attractive therapeutic candidates for chronic kidney diseases and other inflammatory conditions.[4]
The specific biological activity of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one would need to be determined through in vitro and in vivo studies. However, based on its structural similarity to known bioactive compounds, it is a promising candidate for investigation in these therapeutic areas.
Characterization and Analytical Techniques
The purification and characterization of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one would follow standard laboratory procedures for organic compounds.
-
Purification: Flash chromatography over silica gel is a common and effective method for purifying spirocyclic compounds.[1] Eluent systems such as dichloromethane/methanol or ethyl acetate/heptane can be used to separate the desired product from reaction byproducts and unreacted starting materials.[1]
-
Structural Elucidation: The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carbonyl group of the lactam.
-
Conclusion
4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one represents a specific embodiment of the medicinally important 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. While direct experimental data on this particular molecule is limited, the extensive research on related compounds provides a strong foundation for its synthesis and potential biological applications. The unique three-dimensional structure of this spirocyclic system makes it an attractive candidate for further investigation in drug discovery programs, particularly in the areas of pain management and inflammatory diseases. The synthetic strategies and analytical techniques outlined in this guide provide a framework for researchers to explore the therapeutic potential of this promising class of molecules.
References
-
PubChem. (n.d.). 3,9-Diethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemicalRegister.com. (n.d.). 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS No. 1383453-92-6) Suppliers. Retrieved from [Link]
-
American Elements. (n.d.). 3-Azaspiro[5.5]undecane. Retrieved from [Link]
-
ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
PubMed. (2014, January 15). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
- 6. 3,9-Diethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one | C12H22N2O2 | CID 20622592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate [smolecule.com]
- 8. researchgate.net [researchgate.net]
